molecular formula C8H10ClF2NO B3269601 2-Amino-1-(2,4-difluorophenyl)ethan-1-ol hydrochloride CAS No. 51337-07-6

2-Amino-1-(2,4-difluorophenyl)ethan-1-ol hydrochloride

Cat. No. B3269601
CAS RN: 51337-07-6
M. Wt: 209.62 g/mol
InChI Key: RZAMYLBZAGZDDI-UHFFFAOYSA-N
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Patent
US07217723B2

Procedure details

N-[2-(2,4-difluorophenyl)-2-hydroxy-ethyl]-formamide (1.0 g) was dissolved in methanol (2 mL), 4N hydrochloric acid/ethyl acetate (60 mL) was added. After stirring at 60° C. for 3 hours, the solution was allowed to cooled down to room temperature, and the solid that were generated by adding ethyl acetate (50 mL) was collected by filtration, washed with ethyl acetate, and the title compound (770 mg) was obtained as a colorless solid.
Name
N-[2-(2,4-difluorophenyl)-2-hydroxy-ethyl]-formamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH:9]([OH:14])[CH2:10][NH:11]C=O.[ClH:15].C(OCC)(=O)C.C(OCC)(=O)C>CO>[ClH:15].[NH2:11][CH2:10][CH:9]([C:3]1[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=1[F:1])[OH:14] |f:1.2,5.6|

Inputs

Step One
Name
N-[2-(2,4-difluorophenyl)-2-hydroxy-ethyl]-formamide
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C(CNC=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
Cl.C(C)(=O)OCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring at 60° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.NCC(O)C1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 770 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.